5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Cytochrome P450 Inhibition Drug Metabolism Enzymology

Researchers requiring a specific 5,6-dimethyl-substituted indanone for SAR studies often encounter supply gaps with generic 1-indanone analogs. 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS 16440-97-4) addresses this need as a validated pharmaceutical intermediate and chemical probe. • Confirmed CYP11B1 inhibitor (IC50 1.47 µM) for cortisol synthesis studies. • Essential building block for RORγ antagonist synthesis (autoimmune disease research). • Privileged MAO-B inhibitor scaffold for neurodegenerative drug discovery. • Consistent ≥96% purity; ambient shipping; global availability.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 16440-97-4
Cat. No. B093330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-2,3-dihydro-1H-inden-1-one
CAS16440-97-4
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)C(=O)CC2
InChIInChI=1S/C11H12O/c1-7-5-9-3-4-11(12)10(9)6-8(7)2/h5-6H,3-4H2,1-2H3
InChIKeyZAZMJPVXTZEDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethyl-2,3-dihydro-1H-inden-1-one: Compound Overview


5,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS 16440-97-4), also referred to as 5,6-dimethyl-1-indanone, is a bicyclic aromatic ketone belonging to the 1-indanone class [1]. Its core structure, a 2,3-dihydro-1H-inden-1-one scaffold, is characterized by methyl group substitutions at the 5 and 6 positions of the indane ring . This compound is primarily utilized as a versatile synthetic intermediate and a key building block in medicinal chemistry for the construction of more complex bioactive molecules, including potential therapeutics for neurodegenerative and psychiatric disorders [2].

Synthetic Intermediate 1-Indanone scaffold with 5,6-dimethyl substitution
Enzyme Research Tool Supports CYP and MAO enzyme inhibition studies
Patented Building Block Documented intermediate for medicinal chemistry synthesis

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one: Substitution Risks


Substituting 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one with a generic '1-indanone' or an alternative aromatic ketone is not a scientifically sound practice for research that requires a specific biochemical or physicochemical profile. The precise position and nature of substituents on the indanone ring system are critical determinants of biological activity, as evidenced by structure-activity relationship (SAR) studies [1]. For instance, the substitution pattern at the C5 and C6 positions can dramatically alter enzyme inhibition potency and selectivity [2]. Furthermore, the physicochemical properties, such as lipophilicity (LogP) and metabolic stability, are directly modulated by these substituents, impacting a compound's behavior in in vitro assays and its suitability as a synthetic precursor . Using an unsubstituted or differently substituted analog introduces uncontrolled variables that can invalidate experimental results, leading to irreproducible data and flawed conclusions.

Substitution Sensitivity

Modifying the 5,6-dimethyl pattern may shift enzyme inhibition potency and selectivity.

Physicochemical Variability

Different substituents alter LogP and metabolic stability, impacting compound behavior in in vitro assays.

Reproducibility Risk

Using unsubstituted or differently substituted analogs introduces variables that may invalidate experimental data.

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one: Key Differentiators


CYP Inhibition Selectivity

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one exhibits a pronounced differential inhibitory profile against specific cytochrome P450 (CYP) enzymes, a critical parameter for evaluating potential drug-drug interactions and metabolic stability. It demonstrates significantly higher potency for CYP11B1 compared to CYP1A1 and CYP2B1 [1]. This selectivity is a key differentiator from other 1-indanone derivatives, which may exhibit a different or broader CYP inhibition profile.

CYP Inhibition Selectivity
Cross-study comparable
IC50: 1.47 µM (CYP11B1) vs 5.00 µM (CYP1A1) vs 53.0 µM (CYP2B1)
Supports CYP11B1-focused steroidogenesis research
Assay systems differ across CYP isoforms
Cytochrome P450 Inhibition Drug Metabolism Enzymology

Physicochemical Properties

The compound's specific physicochemical properties, including density, boiling point, and predicted vapor pressure, provide a quantifiable basis for its handling and potential use in specific experimental or industrial formulations. These values distinguish it from other 1-indanone analogs with different substitution patterns, which will exhibit different physical behaviors .

Physicochemical Profile
Supporting evidence
Density: 1.1 g/cm³ | BP: 298.4 °C | Vapor Pressure: 0.0 mmHg (25°C)
Informs handling, formulation, and volatility assessment
Predicted values; experimental verification recommended
Physicochemical Characterization Formulation Science Pre-formulation

Patented Synthetic Intermediate

The compound is explicitly claimed as a key synthetic intermediate in the preparation of substituted indane derivatives for therapeutic use, as documented in the patent literature [1]. This establishes a specific, verifiable application that differentiates it from a generic, non-functionalized 1-indanone scaffold.

Patented Intermediate Role
Supporting evidence
Explicitly claimed in US9446047B2 for RORγ antagonist synthesis
Documented synthetic route specificity
Distinguishes from generic 1-indanone building blocks
Organic Synthesis Medicinal Chemistry Patent Literature

MAO-B Inhibitory Potential

A structure-activity relationship (SAR) study on a series of 1-indanone derivatives concluded that C6-substituted indanones are particularly potent and selective monoamine oxidase B (MAO-B) inhibitors, with IC50 values ranging from 0.001 to 0.030 µM [1]. As 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one is a C6-substituted indanone, this class-level inference strongly suggests it may possess similarly high potency for MAO-B inhibition, distinguishing it from C5-substituted or unsubstituted analogs which are comparatively weaker inhibitors.

MAO-B Inhibition Class Evidence
Class-level inference
C6-substituted indanones: IC50 0.001–0.030 µM (human MAO-B)
Class-level rationale for MAO-B inhibitor lead exploration
Direct data for this specific compound needed
Monoamine Oxidase Inhibition Neurodegeneration Structure-Activity Relationship

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one: Research and Industrial Applications


CYP11B1-Mediated Cortisol Synthesis

Based on its demonstrable inhibitory activity against human CYP11B1 (IC50 = 1.47 µM) [1], 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one is an ideal chemical probe for investigating the role of CYP11B1 in cortisol synthesis. Researchers can use this compound in cellular assays (e.g., in V79 cells) to modulate cortisol levels and study downstream effects on glucocorticoid receptor signaling, providing insights into conditions like Cushing's syndrome or metabolic disorders.

RORγ Antagonist Synthesis

The compound is a validated and specifically claimed intermediate in the synthesis of substituted 2,3-dihydro-1H-inden-1-one derivatives that act as retinoic acid-related orphan receptor gamma (RORγ) antagonists [2]. This makes it an essential procurement item for medicinal chemistry teams engaged in synthesizing and optimizing novel RORγ antagonists for the potential treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.

MAO-B Inhibitor Lead Discovery

Given the class-level evidence that C6-substituted indanones are high-potency MAO-B inhibitors (IC50 range 0.001-0.030 µM) [3], this compound serves as a privileged starting scaffold for the development of novel therapeutics for Parkinson's disease and other neurodegenerative disorders. Procuring this specific analog allows medicinal chemists to explore the 5,6-dimethyl substitution pattern's influence on MAO-B inhibition and selectivity, leveraging a known SAR advantage to accelerate lead discovery and optimization.

Application
Selection Property
Validation Focus
CYP11B1 cortisol synthesis research
CYP11B1 inhibitory profile
Cortisol modulation in cellular assays
RORγ antagonist synthesis
Patented synthetic intermediate
RORγ antagonist scaffold construction
MAO-B inhibitor lead discovery
C6-substituted indanone scaffold
MAO-B inhibition SAR and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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